2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol
Overview
Description
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Urinary Excretion
Research on related α-pyrrolidinophenone designer drugs, like PV9, has revealed insights into their metabolism, including the reduction of ketone groups to corresponding alcohols and oxidation processes. These studies provide a foundation for understanding the metabolic pathways of similar compounds, potentially including "2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol" (Shima et al., 2015).
Catalytic Applications
Enantioselective additions of diethylzinc to aldehydes have been catalyzed by amino alcohols derived from (R)-1-phenylethylamine, showcasing their utility in synthesizing chiral secondary alcohols. Such research demonstrates the potential of "this compound" in asymmetric synthesis and catalysis (Asami et al., 2015).
Synthesis of Derivatives with Biological Activity
Derivatives of pyrrolidine with specific functional groups have shown α1 receptor antagonistic activity. This indicates the versatility of pyrrolidine derivatives in medicinal chemistry for designing compounds with targeted biological activities (Hon).
Chiral Auxiliary and Selectivity Marker
N-propionylated pyrrolidine derivatives have been synthesized and applied as chiral auxiliaries in asymmetric aldol reactions, highlighting their role in achieving stereoselective synthesis. This research underscores the potential application of "this compound" in stereocontrolled organic reactions (Hedenström et al., 2000).
Pharmacological Effects of Pyrrolidine Derivatives
Pyrrolidine derivatives have been explored for their antiarrhythmic, antihypertensive, and adrenolytic activities. This research area may offer insights into the therapeutic potential of "this compound" and related compounds in cardiovascular disorders (Malawska et al., 2002).
Organocatalyst Development
The development of new organocatalysts based on pyrrolidine derivatives for asymmetric Michael addition reactions emphasizes the role of such compounds in catalysis. The research on pyrrolidine-based catalysts can contribute to the understanding and application of "this compound" in organic synthesis (Yan-fang).
Properties
IUPAC Name |
2-phenyl-3-pyrrolidin-1-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13(10-14-8-4-5-9-14)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCCPZJVTGAGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661365 | |
Record name | 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-49-8 | |
Record name | 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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